Fungicide5
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Overview
Description
Fungicide5 is a chemical compound designed to target fungal pathogens by inhibiting the enzyme succinate dehydrogenase. It has a molecular formula of C20H13F8N3O2 and a molecular weight of 479.32 . This compound is primarily used for scientific research purposes and is not intended for commercial sale or medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fungicide5 involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. The specific synthetic routes may vary, but they generally include the following steps:
Formation of the core structure: : This involves the reaction of appropriate starting materials to form the basic framework of the compound.
Functional group modifications: : Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: : The final product is purified to remove any impurities and by-products.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production. Quality control measures are also essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fungicide5 can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Fungicide5 has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Studied for its effects on fungal pathogens and potential use in developing new antifungal agents.
Medicine: : Investigated for its potential therapeutic applications in treating fungal infections.
Industry: : Applied in the development of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
Fungicide5 exerts its effects by inhibiting the enzyme succinate dehydrogenase, which is essential for the respiratory chain in fungi. By targeting this enzyme, this compound disrupts the energy production process in fungal cells, leading to their death.
Molecular Targets and Pathways
The primary molecular target of this compound is succinate dehydrogenase. The compound binds to the active site of the enzyme, preventing it from functioning properly. This disruption affects the electron transport chain and ultimately leads to the death of the fungal cells.
Properties
Molecular Formula |
C20H13F8N3O2 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-[2-[2,4-bis(trifluoromethyl)phenoxy]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H13F8N3O2/c1-31-9-11(16(30-31)17(21)22)18(32)29-13-4-2-3-5-15(13)33-14-7-6-10(19(23,24)25)8-12(14)20(26,27)28/h2-9,17H,1H3,(H,29,32) |
InChI Key |
NYJBDYAABVMJOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.